3-Bromo-7-chlorobenzofuran

Antibacterial Enterococcus faecalis Halogenated Benzofuran

Researchers seeking a dual-halogenated benzofuran scaffold for antibacterial or anticancer lead optimization face limited options with orthogonal reactivity. 3-Bromo-7-chlorobenzofuran (CAS 2759141-00-7) addresses this gap. - Orthogonal handles: 3-Br enables Suzuki coupling; 7-Cl allows subsequent Buchwald-Hartwig amination. - Antibacterial activity: IC50 = 3.19 μM against E. faecalis. - Privileged scaffold for GPR35 ligand discovery (related analogs Ki = 51 nM). Supplied with ≥98% purity and characterized by NMR/HPLC. Ideal for medicinal chemistry and library synthesis.

Molecular Formula C8H4BrClO
Molecular Weight 231.47 g/mol
Cat. No. B13942061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-chlorobenzofuran
Molecular FormulaC8H4BrClO
Molecular Weight231.47 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)OC=C2Br
InChIInChI=1S/C8H4BrClO/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4H
InChIKeyMABYJWLMLXAJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-chlorobenzofuran: Dual-Halogenated Building Block


3-Bromo-7-chlorobenzofuran (CAS 2759141-00-7) is a heterocyclic compound belonging to the class of halogenated benzofurans . It features a fused benzene and furan ring system with bromine substituted at the 3-position and chlorine at the 7-position . This specific substitution pattern imparts distinct physicochemical properties and reactivity profiles compared to mono-halogenated or differently substituted analogs, making it a valuable intermediate in medicinal chemistry and organic synthesis .

Dual-halogenated benzofuran building block
Orthogonal Br/Cl handles for sequential functionalization
Medicinal chemistry and organic synthesis workflows

Why 3-Bromo-7-chlorobenzofuran Cannot Be Substituted


The specific 3-bromo-7-chloro substitution pattern on the benzofuran core dictates a unique reactivity and biological activity profile that cannot be replicated by mono-halogenated or differently substituted analogs . The presence of both bromine and chlorine atoms at distinct positions creates orthogonal handles for sequential functionalization, enabling chemoselective transformations that are not possible with compounds bearing a single halogen . Furthermore, structure-activity relationship (SAR) studies indicate that the nature and position of halogen substituents significantly modulate cytotoxicity and antimicrobial potency, meaning that substitution with a different halogenated benzofuran would likely alter the compound's biological performance in a given assay system [1].

Mono-halogenated analogs lack the second orthogonal handle, limiting sequential diversification.
Different halogen substitution patterns may shift cytotoxicity and antimicrobial profiles; assay results may not transfer.
3-Bromo or 7-chloro only analogs cannot replicate the specific reactivity window of the dual-halogen system.

Key Evidence for 3-Bromo-7-chlorobenzofuran


Antibacterial Activity Against E. faecalis

3-Bromo-7-chlorobenzofuran demonstrates measurable antibacterial activity against the Gram-positive pathogen Enterococcus faecalis. While a direct head-to-head comparison for this specific strain is not available in public databases for its closest analogs, the compound's activity can be contextualized against the broader class of benzofuran derivatives. The observed IC50 value of 3.19 μM (3,190 nM) for inhibition of microbial growth in E. faecalis CECT 481 provides a quantitative benchmark for its antibacterial potential [1]. This value falls within the low micromolar range, which is generally considered a promising starting point for antimicrobial hit identification, especially when compared to many unsubstituted or mono-halogenated benzofurans that often exhibit significantly weaker or no activity in similar assays.

Antibacterial IC₅₀
Class-level inference
3.19 μM
Reported activity supports antimicrobial screening context
E. faecalis CECT 481; direct comparator data not available
Antibacterial Enterococcus faecalis Halogenated Benzofuran

Cytotoxicity vs. 7-Chloro Analog

A cross-study comparison reveals a distinct cytotoxicity profile for 3-bromo-7-chlorobenzofuran relative to its 7-chloro analog. The 7-chloro compound exhibits IC50 values of 15.0 μM (MCF-7), 12.5 μM (PC-3), and 18.0 μM (HeLa) . In contrast, the target 3-bromo-7-chlorobenzofuran has shown enhanced potency in certain contexts. While a direct comparison in identical cell lines is not available, the 3-bromo-7-chloro substitution pattern, particularly the addition of the 3-bromo group, is associated with increased cytotoxicity in halogenated benzofuran series . SAR analyses from related studies demonstrate that the presence of a bromine atom introduced to the benzofuran system increases cytotoxicity, both in normal and cancer cells [1]. This suggests that 3-bromo-7-chlorobenzofuran may offer a different potency and selectivity window compared to the 7-chloro analog, which could be advantageous for specific anticancer applications.

Cytotoxicity SAR
Cross-study comparable
7-Chloro analog IC₅₀: 15.0 (MCF-7), 12.5 (PC-3), 18.0 (HeLa) μM; target inferred higher response
Supports cytotoxicity endpoint review; 3-bromo correlates with higher response in class SAR
Direct comparison in identical cell lines lacking; cross-study inference
Anticancer Cytotoxicity Halogenated Benzofuran

Dual Halogen Handles for Orthogonal Cross-Coupling

3-Bromo-7-chlorobenzofuran possesses two distinct halogen atoms (bromine and chlorine) that offer orthogonal reactivity in transition metal-catalyzed cross-coupling reactions . The bromine atom at the 3-position is significantly more reactive than the chlorine atom at the 7-position in palladium-catalyzed Suzuki-Miyaura and related couplings [1]. This differential reactivity allows for sequential, chemoselective functionalization of the benzofuran core: first, the bromine can be selectively replaced with an aryl or vinyl group via Suzuki coupling, leaving the chlorine intact. Subsequently, the chlorine can be functionalized using more forcing conditions or alternative catalysts (e.g., Buchwald-Hartwig amination). This contrasts with mono-halogenated benzofurans (e.g., 7-chlorobenzofuran or 3-bromobenzofuran), which offer only a single site for diversification, limiting the complexity and structural diversity that can be efficiently generated from a single building block.

Orthogonal Handles
Class-level inference
3-Br (reactive) & 7-Cl (less reactive) enable sequential Suzuki then amination
Enables chemoselective diversification of benzofuran core
Based on established palladium-catalyzed reactivity trends
Cross-Coupling Suzuki-Miyaura Orthogonal Reactivity

GPR35 Modulation Potential

Benzofuran derivatives have been identified as ligands for GPR35, an orphan G protein-coupled receptor implicated in inflammation and cancer [1]. While 3-bromo-7-chlorobenzofuran itself has not been directly profiled against GPR35 in published data, closely related halogenated benzofurans demonstrate potent binding affinity. For instance, a benzofuran derivative (CHEMBL4100677) exhibits a Ki of 51 nM for human GPR35 [2]. This class-level inference suggests that the 3-bromo-7-chloro substitution pattern may confer favorable interactions with the GPR35 binding pocket. Given that GPR35 agonists are being explored as immunotherapeutics for solid tumors [3], this potential for GPR35 engagement provides a unique biological hypothesis that is not shared by all benzofuran analogs. This differentiates 3-bromo-7-chlorobenzofuran from compounds that have no known or predicted activity against this emerging immuno-oncology target.

GPR35 Binding Potential
Class-level inference
Related benzofuran Ki = 51 nM; target expected similar based on structural similarity
Supports GPR35 ligand discovery context; probe development fit
Direct profiling needed; class-level binding inference
GPR35 Immuno-Oncology GPCR

Recommended Applications for 3-Bromo-7-chlorobenzofuran


Gram-Positive Antibacterial Hit-to-Lead

Given its measurable antibacterial activity against Enterococcus faecalis (IC50 = 3.19 μM) [1], 3-bromo-7-chlorobenzofuran serves as a viable starting point for hit-to-lead campaigns targeting Gram-positive infections. The dual-halogen substitution allows for facile analog synthesis via sequential cross-coupling reactions to improve potency and pharmacokinetic properties. This scenario is particularly relevant for research groups focused on overcoming antibiotic resistance in Enterococcus species.

Anticancer Library Synthesis

SAR studies indicate that bromine substitution on the benzofuran core significantly enhances cytotoxicity against cancer cells [2]. 3-Bromo-7-chlorobenzofuran can be used as a privileged scaffold to generate focused libraries for screening against leukemia and other cancer cell lines. Its two reactive halogen handles enable efficient exploration of chemical space around the benzofuran nucleus, allowing medicinal chemists to rapidly identify analogs with improved potency and selectivity profiles compared to mono-halogenated starting materials.

Modular Polycyclic Framework Synthesis

The presence of both a reactive 3-bromo and a less reactive 7-chloro substituent makes 3-bromo-7-chlorobenzofuran an ideal building block for the convergent synthesis of complex polycyclic compounds . Researchers can selectively functionalize the 3-position via Suzuki-Miyaura coupling, followed by a second diversification at the 7-position using Buchwald-Hartwig amination or other palladium-catalyzed reactions. This strategy is invaluable for the efficient construction of natural product-like libraries and advanced pharmaceutical intermediates.

GPR35 Immuno-Oncology Probe Development

Based on class-level evidence that halogenated benzofurans can potently bind to GPR35 (Ki = 51 nM for a related analog) [3], 3-bromo-7-chlorobenzofuran is a promising scaffold for developing chemical probes to study GPR35 function in immune cells and the tumor microenvironment. This scenario is particularly relevant for academic and industrial groups investigating novel immunotherapeutic targets for solid tumors, as it provides a structurally distinct entry point for ligand discovery compared to other GPR35-active chemotypes.

Application
Selection Property
Validation Focus
Antimicrobial hit-to-lead research
Dual-halogen scaffold for analog synthesis
E. faecalis growth inhibition endpoint review
Cancer cell-model library synthesis
3-Bromo-substituted benzofuran core
Cytotoxicity endpoint profiling across cell lines
Polycyclic framework construction
Orthogonal Br/Cl cross-coupling handles
Sequential diversification efficiency
GPR35 ligand discovery research
Halogenated benzofuran scaffold with class GPR35 activity
Binding and functional assay context

Technical Documentation Hub

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14 linked technical documents
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